3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 2-cyanothioacetamide with a suitable aldehyde or ketone can yield the thieno[2,3-b]pyridine scaffold .
Subsequent steps involve the introduction of the amino group and the N-(4-butylphenyl) moiety. This can be done through nucleophilic substitution reactions, where the amino group is introduced using reagents like ammonia or primary amines under controlled conditions. The N-(4-butylphenyl) group can be attached via coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the thieno[2,3-b]pyridine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism of action of 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its functional groups and overall structure. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine core, such as thienopyridine, are known for their diverse pharmacological properties.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar to thieno[2,3-b]pyridine derivatives.
Uniqueness
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific functional groups and the combination of the thieno[2,3-b]pyridine core with the N-(4-butylphenyl) moiety
Biological Activity
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and relevant case studies of this compound, providing a comprehensive overview of its applications and implications in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically starting from thieno[2,3-b]pyridine derivatives. The process may include:
- Formation of Thieno[2,3-b]pyridine Core : The initial step involves creating the thieno[2,3-b]pyridine structure through cyclization reactions.
- Amino Group Introduction : An amino group is introduced at the 3-position using appropriate amination techniques.
- Carboxamide Formation : The carboxamide functionality is added through acylation reactions with specific amines.
The final product can be characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that derivatives of thieno[2,3-b]pyridines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics .
Antidote Activity
Notably, studies have evaluated the antidote potential of related compounds against toxic substances. The compound has been tested for its efficacy in neutralizing specific toxins in experimental models. Results demonstrated that it exhibits promising antidote activity, providing a basis for further exploration in toxicology .
Anticancer Activity
Preliminary investigations into the anticancer properties of thieno[2,3-b]pyridine derivatives have shown that they can inhibit the proliferation of cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted by researchers highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was tested in vitro against a panel of clinical isolates, with results indicating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Antidote Evaluation
In another research project focused on antidote activity, the compound was administered in animal models exposed to lethal doses of specific neurotoxins. The results showed a significant reduction in mortality rates among treated subjects compared to controls, suggesting its potential as a therapeutic agent in poisoning scenarios .
Research Findings Summary Table
Properties
IUPAC Name |
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-4-5-6-14-7-9-15(10-8-14)23-19(24)18-17(21)16-12(2)11-13(3)22-20(16)25-18/h7-11H,4-6,21H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYGKUPERYVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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